molecular formula C5H3F3N2 B009616 2,3,5-Trifluoro-4-pyridinamine CAS No. 105252-95-7

2,3,5-Trifluoro-4-pyridinamine

Cat. No. B009616
M. Wt: 148.09 g/mol
InChI Key: YGXNVYOBTXUTMF-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-pyridinamine is a chemical compound with potential applications in various fields of chemistry due to its unique structure and fluorine content. The presence of fluorine atoms significantly influences the physical and chemical properties of the molecule, making it a subject of interest for researchers.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves complex reactions and the use of specific catalysts to ensure the incorporation of fluorine atoms into the pyridine ring. Methods such as oxidative chlorination and diazotization-alcoholysis have been optimized for the synthesis of chloro- and trifluoroethoxy-substituted pyridines, achieving yields up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with fluorine substitutions, has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal diverse structural motifs depending on the specific substituents and their interactions with the pyridine ring (Fabrice Pointillart et al., 2009).

Chemical Reactions and Properties

Fluorinated pyridines participate in a variety of chemical reactions, demonstrating the reactivity of the fluorine atoms. For example, reactions involving sulfonamides as terminators in cationic cyclizations highlight the versatility of fluorinated pyridines in synthesizing polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).

Physical Properties Analysis

The physical properties of fluorinated pyridines, such as solubility, melting point, and boiling point, are significantly affected by the presence of fluorine atoms. These compounds often exhibit good solubility in polar solvents and have distinct optical properties due to the fluorine content.

Chemical Properties Analysis

The chemical properties of 2,3,5-Trifluoro-4-pyridinamine and related compounds include their acidity, basicity, and reactivity towards nucleophiles and electrophiles. The electronegative fluorine atoms influence the electron density on the pyridine ring, affecting its reactivity in various chemical reactions.

Scientific Research Applications

  • Activation of C(sp2)−H Bonds : It's used in activating C(sp2)H and reducing CE bonds with an osmium-hexahydride complex (Barrio, Esteruelas, & Oñate, 2004).

  • Synthesis of Fluorinated Prolines : In chemical synthesis, it's used for creating prolines with fluorinated one-carbon units at the 4-position, including optically active prolines (Nadano, Iwai, Mori, & Ichikawa, 2006).

  • Regioselective Functionalization : It serves as a building block for life-sciences research and has been studied for regioselective functionalization by organometallic methods (Manteau et al., 2010).

  • Selective Metalation and Functionalization : It can be used for the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines (Schlosser & Marull, 2003).

  • Catalysis in Asymmetric Michael Addition Reactions : It's a component of the bifunctional organocatalyst 3a, efficiently catalyzing asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes (Wang, Yu, Liu, & Peng, 2009).

  • Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to 2,3,5-Trifluoro-4-pyridinamine, is widely used in synthesizing pesticides (Xin-xin, 2006).

  • Formation of Polycyclic Systems : Trifluoromethanesulfonic acid catalyzes the overall 5-endo cyclisation of homoallylic sulfonamides, producing pyrrolidines viable for the efficient formation of polycyclic systems (Haskins & Knight, 2002).

  • Supramolecular Chemistry : Trifluorosilanes form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular Si-N interactions, potentially useful as binding motifs in supramolecular chemistry (Nakash, Gut, & Goldvaser, 2005).

Safety And Hazards

When handling 2,3,5-Trifluoro-4-pyridinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The demand for TFMP derivatives, including 2,3,5-Trifluoro-4-pyridinamine, has been increasing steadily in the last 30 years, especially in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,3,5-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNVYOBTXUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372233
Record name 2,3,5-trifluoro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoro-4-pyridinamine

CAS RN

105252-95-7
Record name 2,3,5-trifluoro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ McNamara, PD Cook - Journal of medicinal chemistry, 1987 - ACS Publications
Novel fluorine-substituted deaza analogues of 5-azacytidine (AZC) and 5-aza-2'-deoxycytidine (dAZC)(3-deazacytosines) have been synthesized and tested for antitumor activity. Thus, …
Number of citations: 34 pubs.acs.org

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